molecular formula C12H13F2NO3S B7556147 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid

3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid

Cat. No. B7556147
M. Wt: 289.30 g/mol
InChI Key: FLTBJGNEVWNILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid, also known as DAS181, is a novel antiviral drug that has shown promising results in the treatment of influenza and other respiratory viruses. DAS181 works by cleaving sialic acid receptors on the surface of host cells, preventing the virus from attaching and infecting the cells.

Scientific Research Applications

3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid has been extensively studied for its antiviral properties against influenza viruses, including H1N1, H3N2, and H5N1 strains. In addition, 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid has also been shown to be effective against other respiratory viruses, such as parainfluenza virus, respiratory syncytial virus, and human metapneumovirus. 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid has been tested in vitro, in vivo, and in clinical trials, with promising results.

Mechanism of Action

3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid works by cleaving sialic acid receptors on the surface of host cells, preventing the virus from attaching and infecting the cells. Sialic acid is a common receptor for many respiratory viruses, and by cleaving this receptor, 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid effectively blocks viral entry into host cells. 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid has been shown to be effective against both seasonal and pandemic influenza strains, as well as other respiratory viruses.
Biochemical and Physiological Effects
3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid has been shown to be well-tolerated in both preclinical and clinical studies. In animal studies, 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid was found to be rapidly cleared from the body, with no evidence of accumulation or toxicity. In clinical trials, 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid was well-tolerated at all doses tested, with no serious adverse events reported.

Advantages and Limitations for Lab Experiments

One advantage of 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid is its broad-spectrum antiviral activity against multiple respiratory viruses. This makes it a promising candidate for the treatment of influenza and other respiratory infections. However, one limitation of 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

For 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid include further clinical trials to evaluate its safety and efficacy in treating influenza and other respiratory viruses. In addition, research is needed to explore the potential use of 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid as a prophylactic treatment for high-risk populations, such as healthcare workers and the elderly. Finally, the development of new formulations and delivery methods for 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid may improve its efficacy and reduce the need for frequent dosing.

Synthesis Methods

The synthesis of 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid involves a multi-step process that begins with the reaction of 3,4-difluorobenzyl mercaptan with acryloyl chloride to form 2-(3,4-difluorophenyl)sulfanylacrylic acid. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylalanine to form 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid.

properties

IUPAC Name

3-[[2-(3,4-difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3S/c1-7(12(17)18)5-15-11(16)6-19-8-2-3-9(13)10(14)4-8/h2-4,7H,5-6H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTBJGNEVWNILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSC1=CC(=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid

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